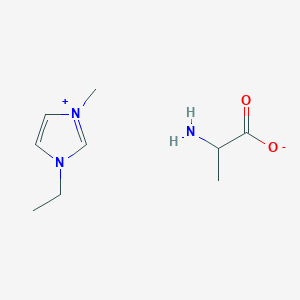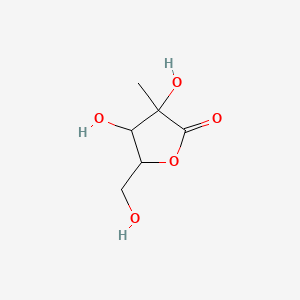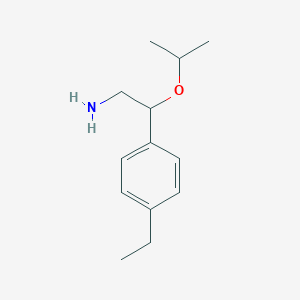
2-Amino-7-bromo-9,9-dihexylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-bromo-9,9-dihexylfluorene is an organic compound with a complex structure that includes an amino group, a bromine atom, and two hexyl groups attached to a fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-9,9-dihexylfluorene typically involves multiple steps, starting from commercially available fluorene derivatives One common method includes the bromination of 9,9-dihexylfluorene to introduce the bromine atom at the 7-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-9,9-dihexylfluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-7-bromo-9,9-dihexylfluorene has several applications in scientific research:
Material Science: It is used as an intermediate in the synthesis of polymeric light-emitting diodes (OLEDs) due to its efficient electroluminescence and high charge-carrier mobility.
Organic Electronics: The compound is utilized in the development of organic semiconductors and photovoltaic cells.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-9,9-dihexylfluorene in its applications involves its ability to participate in electron transfer processes. The presence of the amino group and bromine atom allows for fine-tuning of its electronic properties, making it suitable for use in electronic devices. The hexyl groups provide solubility and processability, which are essential for practical applications .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dihexylfluorene: Similar in structure but with two bromine atoms, making it more reactive in substitution reactions.
2-Amino-9,9-dihexylfluorene: Lacks the bromine atom, which affects its reactivity and electronic properties.
2-Amino-7-bromo-9-fluorenone: Contains a carbonyl group instead of the hexyl groups, leading to different chemical behavior.
Uniqueness
2-Amino-7-bromo-9,9-dihexylfluorene is unique due to the combination of its functional groups and the hexyl chains, which provide a balance of reactivity and solubility. This makes it particularly useful in applications requiring both electronic functionality and processability .
Properties
Molecular Formula |
C25H34BrN |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
7-bromo-9,9-dihexylfluoren-2-amine |
InChI |
InChI=1S/C25H34BrN/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,27H2,1-2H3 |
InChI Key |
KQBYNLQHSRKWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)




amine](/img/structure/B12108302.png)

![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)


![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)
